4-(tert-Butylaminomethyl)phenylboronic acid
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Overview
Description
4-(tert-Butylaminomethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylaminomethyl)phenylboronic acid typically involves the following steps:
Formation of the tert-butylaminomethyl group: This can be achieved by reacting tert-butylamine with formaldehyde to form the corresponding tert-butylaminomethyl intermediate.
Attachment to the phenyl ring: The intermediate is then reacted with a phenylboronic acid derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylaminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where the tert-butylaminomethyl group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids.
Scientific Research Applications
4-(tert-Butylaminomethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(tert-Butylaminomethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of boronic esters and in biological systems where it can interact with biomolecules containing diol groups.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the tert-butylaminomethyl group.
4-Aminophenylboronic acid: Contains an amino group instead of the tert-butylaminomethyl group.
4-Carboxyphenylboronic acid: Features a carboxyl group in place of the tert-butylaminomethyl group.
Uniqueness
4-(tert-Butylaminomethyl)phenylboronic acid is unique due to the presence of the tert-butylaminomethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and in the development of boron-containing drugs.
Properties
IUPAC Name |
[4-[(tert-butylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBRKFYRSSMQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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